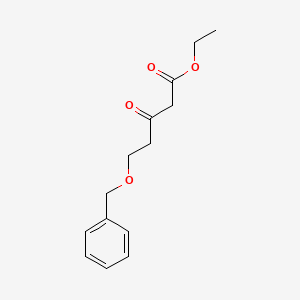

Ethyl 5-(benzyloxy)-3-oxopentanoate

Übersicht

Beschreibung

Ethyl 5-(benzyloxy)-3-oxopentanoate is a chemical compound that is part of the organic chemistry domain . It is a derivative of hydroquinone, which is used medically for depigmentation . It is also used as a reactant for the preparation of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors .

Synthesis Analysis

The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate involves several steps. One of the key steps is the oxidation of alkyl side-chains . This process is usually carried out by hot acidic permanganate solutions . The zinc used in ketone reductions is usually activated by alloying with mercury, a process known as amalgamation .Molecular Structure Analysis

The molecular structure of Ethyl 5-(benzyloxy)-3-oxopentanoate is complex and involves several functional groups . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Chemical Reactions Analysis

Ethyl 5-(benzyloxy)-3-oxopentanoate undergoes several chemical reactions. For instance, it participates in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis

Ethyl 5-(benzyloxy)-3-oxopentanoate has a molecular weight of 295.33 . It has a melting point of 163 °C and a predicted boiling point of 481.4±30.0 °C . It has a predicted density of 1.225±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Stereochemical Control in Fermenting Baker's Yeast Reductions

Ethyl 5-(benzyloxy)-3-oxopentanoate is involved in studies examining the stereochemical control of fermenting baker's yeast mediated reductions. It's found that the stereochemistry of the resulting products depends on factors like the yeast:substrate ratio and the presence or absence of ethanol (Manzocchi et al., 1987).

2. Anti-Juvenile Hormone Activity

This compound has been explored for its potential to induce precocious metamorphosis in silkworm larvae, Bombyx mori. In these studies, related compounds showed significant activity in affecting the metamorphosis process, contributing to the understanding of insect developmental biology (Fujita et al., 2005).

3. HIV-Protease Assay Development

In the field of virology, derivatives of ethyl 5-(benzyloxy)-3-oxopentanoate have been used in the development of selective assays for HIV-protease. This involves synthesizing specific oligopeptides that can serve as chromogenic protease substrates, aiding in the detection and study of HIV-protease activity (Badalassi et al., 2002).

4. Synthesis of Statin Precursors

The compound has been utilized in the highly enantioselective hydrogenation process to produce intermediates crucial in the synthesis of statin drugs, which are important in the treatment of high cholesterol (Korostylev et al., 2008).

5. Orthogonally Protected Amino Acid Synthesis

In the synthesis of edeine analogs, ethyl 5-(benzyloxy)-3-oxopentanoate plays a role in producing orthogonally protected amino acids. This is crucial for developing new pharmaceutical compounds and studying their biological activities (Czajgucki et al., 2003).

6. Marine Fungal Compound Isolation

Research into marine fungi has led to the isolation of novel compounds involving the structure of ethyl 5-(benzyloxy)-3-oxopentanoate. These studies are significant for discovering new natural products with potential pharmaceutical applications (Zhang et al., 2009).

Wirkmechanismus

Target of Action

Ethyl 5-(benzyloxy)-3-oxopentanoate is a complex organic compound that is used in various chemical reactions. It’s known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound likely affects the pathways involved in carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of Ethyl 5-(benzyloxy)-3-oxopentanoate are likely influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is used .

Safety and Hazards

Zukünftige Richtungen

Future research on Ethyl 5-(benzyloxy)-3-oxopentanoate could focus on its potential applications in the treatment of diseases. For instance, it could be used as a reactant for the preparation of PPAR-γ binding agents with potential application to the treatment of osteoporosis . Additionally, it could be used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYYVXDQSFMEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442161 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzyloxy)-3-oxopentanoate | |

CAS RN |

64714-79-0 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol](/img/structure/B3055346.png)

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)

![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)